Cas no 2679-48-3 (Phosphoric acid,mono[2,3-bis[(3,7,11,15-tetramethylhexadecyl)oxy]propyl]mono[2-hydroxy-3-(phosphonooxy)propyl] ester (9CI))
![Phosphoric acid,mono[2,3-bis[(3,7,11,15-tetramethylhexadecyl)oxy]propyl]mono[2-hydroxy-3-(phosphonooxy)propyl] ester (9CI) structure](https://it.kuujia.com/scimg/cas/2679-48-3x500.png)
2679-48-3 structure
Nome del prodotto:Phosphoric acid,mono[2,3-bis[(3,7,11,15-tetramethylhexadecyl)oxy]propyl]mono[2-hydroxy-3-(phosphonooxy)propyl] ester (9CI)
Phosphoric acid,mono[2,3-bis[(3,7,11,15-tetramethylhexadecyl)oxy]propyl]mono[2-hydroxy-3-(phosphonooxy)propyl] ester (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphoric acid,mono[2,3-bis[(3,7,11,15-tetramethylhexadecyl)oxy]propyl]mono[2-hydroxy-3-(phosphonooxy)propyl] ester (9CI)
- 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl (2-hydroxy-3-phosphonooxypropyl) hydrogen phosphate
- 2679-48-3
- PD042673
- 2,3-Diphytanyl-sn-glycerol-1-phospho-3'-sn-glycerol 1'-phosphate
- Phosphoric acid, mono(2,3-bis((3,7,11,15-tetramethylhexadecyl)oxy)propyl) mono(2-hydroxy-3-(phosphonooxy)propyl) ester
- DTXSID40949601
- 2,3-Pgp
- 2,5-Dihydroxy-13,17,21,25-tetramethyl-5-oxo-8-[(3,7,11,15-tetramethylhexadecyl)oxy]-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-yl dihydrogen phosphate
-
- Inchi: InChI=1S/C46H96O11P2/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-31-53-35-46(36-57-59(51,52)56-34-45(47)33-55-58(48,49)50)54-32-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4/h37-47H,11-36H2,1-10H3,(H,51,52)(H2,48,49,50)
- Chiave InChI: TZXJQSKPTCRGCA-UHFFFAOYSA-N
- Sorrisi: CC(CCCC(CCCC(CCCC(CCOCC(COP(OCC(COP(=O)(O)O)O)(O)=O)OCCC(CCCC(CCCC(CCCC(C)C)C)C)C)C)C)C)C
Proprietà calcolate
- Massa esatta: 886.64318
- Massa monoisotopica: 886.643
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 59
- Conta legami ruotabili: 42
- Complessità: 1060
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 8
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 14.2
- Superficie polare topologica: 161Ų
Proprietà sperimentali
- Densità: 1.029
- Punto di ebollizione: 849.6°Cat760mmHg
- Punto di infiammabilità: 467.6°C
- Indice di rifrazione: 1.476
- PSA: 161.21
- LogP: 12.92260
Phosphoric acid,mono[2,3-bis[(3,7,11,15-tetramethylhexadecyl)oxy]propyl]mono[2-hydroxy-3-(phosphonooxy)propyl] ester (9CI) Letteratura correlata
-
1. Book reviews
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
2679-48-3 (Phosphoric acid,mono[2,3-bis[(3,7,11,15-tetramethylhexadecyl)oxy]propyl]mono[2-hydroxy-3-(phosphonooxy)propyl] ester (9CI)) Prodotti correlati
- 112937-99-2(4-(4-tert-Butylphenyl)methylpiperidine)
- 1249580-60-6(2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid)
- 177172-37-1(4-(3-phenylpropyl)piperidin-4-ol)
- 1379361-25-7(Methyl 4-cyano-3-iodobenzoate)
- 853771-92-3(4-Methoxy-3-(trifluoromethoxy)benzyl bromide)
- 32860-17-6(4-3-(trifluoromethyl)phenylpiperidine)
- 1343356-25-1(4-methyl-3-(pyridin-4-yl)aniline)
- 511529-30-9(1H-Pyrrole-2-carboxaldehyde, 4,4'-methylenebis[5-methyl-)
- 2680694-84-0(benzyl N-(2-bromopyridin-4-yl)-N-methylcarbamate)
- 2227855-46-9(rac-(1R,2R)-2-(3-bromo-2,4-dimethylphenyl)cyclopropane-1-carboxylic acid)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
